2-Oxopropyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-4-sulfonic acid 2-oxopropyl ester is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 2-oxopropyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2-oxopropyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-oxopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2-oxopropyl ester involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method is efficient and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Toluene-4-sulfonic acid 2-oxopropyl ester undergoes various chemical reactions, including:
Hydrolysis: When heated with water and acid, it hydrolyzes to form toluene-4-sulfonic acid and 2-oxopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., sulfuric acid) and water.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Toluene-4-sulfonic acid and 2-oxopropyl alcohol.
Substitution: Various sulfonate derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Toluene-4-sulfonic acid 2-oxopropyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It is used in the labeling of fatty acids for high-performance liquid chromatography analysis.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of toluene-4-sulfonic acid 2-oxopropyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the ester more susceptible to nucleophilic attack. This property is utilized in various organic synthesis reactions to introduce different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid 2-oxopropyl ester
- Benzenesulfonic acid 2-oxopropyl ester
- Ethanesulfonic acid 2-oxopropyl ester
Uniqueness
Toluene-4-sulfonic acid 2-oxopropyl ester is unique due to its specific structure, which includes a toluene ring. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its analogs. Additionally, the presence of the toluene ring can influence the compound’s solubility and stability .
Eigenschaften
CAS-Nummer |
1666-19-9 |
---|---|
Molekularformel |
C10H12O4S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-oxopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PMXQYMFAWGAWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.